molecular formula C12H18F3NO3 B1391808 Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 884512-51-0

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1391808
CAS No.: 884512-51-0
M. Wt: 281.27 g/mol
InChI Key: WUIDPMIFPWKNKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 884512-51-0 . It has a molecular weight of 281.28 . The compound is a colorless liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a colorless liquid at room temperature . It has a molecular weight of 281.28 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is a key component in drugs like crizotinib (D. Kong et al., 2016). Additionally, it serves as a precursor in the synthesis of Vandetanib, an anti-cancer drug, through a multi-step process including acylation, sulfonation, and substitution (Min Wang et al., 2015).

Role in Structural Analysis and Crystallography

This compound is also relevant in structural and crystallographic studies. X-ray crystallography has revealed the structural details of similar tert-butyl piperidine-1-carboxylate derivatives, providing insights into their molecular packing and intermolecular interactions (C. Didierjean et al., 2004).

Application in Organic Chemistry and Synthesis

In organic chemistry, derivatives of tert-butyl piperidine-1-carboxylate are synthesized for various applications. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is synthesized as a key intermediate for specific pharmaceuticals (Min Wang et al., 2015). Additionally, the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles highlights the versatility of tert-butyl piperidine-1-carboxylate compounds in creating complex molecular structures (A. I. Moskalenko & V. Boev, 2014).

Contribution to Development of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound, is an intermediate in the synthesis of small molecule anticancer drugs, demonstrating the role of these compounds in medicinal chemistry (Binliang Zhang et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its effects would depend on its use in a specific chemical or biological context .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303 and H320, suggesting potential harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding eye contact and ingestion .

Future Directions

The future directions for the use of this compound are not specified in the sources I found. Its utility would likely depend on the specific context of its application, such as in the synthesis of other compounds or in biological research .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of transient complexes, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain proteases by binding to their active sites, preventing substrate access. This binding interaction can also lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. These changes can affect its efficacy and the outcomes of biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxic effects, such as liver damage or altered metabolic function. It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine. These interactions can influence metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its biochemical roles and mechanisms of action .

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDPMIFPWKNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678047
Record name tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884512-51-0
Record name tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (424 mg, 1.65 mmol) and CsF (ca 10 mg) were combined in a vial under N2. Dry THF (3 mL) was added, followed by Me3SiCF3 (256 μL; 1.05 equiv). After stirring for 3 h, 4N aq HCl (4 mL) was added to the vial and the mixture was stirred for 1 h. The mixture was extracted with diethyl ether (2×15 mL). The combined organic layers were washed with brine (8 mL), dried over Na2SO4, and concentrated to afford tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (173 mg. 37%)
Quantity
424 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
256 μL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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